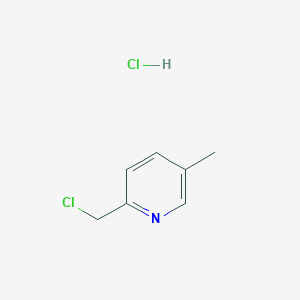

2-(Chloromethyl)-5-methylpyridine hydrochloride

Description

Historical Context and Development

The development of 2-(Chloromethyl)-5-methylpyridine hydrochloride emerged from the broader historical evolution of pyridine chemistry, which gained prominence in the late nineteenth and early twentieth centuries. The systematic exploration of chloromethylpyridine derivatives began with fundamental studies on pyridine functionalization, where researchers recognized the strategic importance of introducing electrophilic groups onto the pyridine ring system. Early synthetic approaches involved direct chlorination methods of methylpyridine precursors, though these often suffered from poor regioselectivity and harsh reaction conditions.

The specific development of this compound as a discrete synthetic target gained momentum with the advancement of pharmaceutical chemistry in the mid-twentieth century. Researchers identified the compound's potential as an intermediate for biologically active molecules, particularly those targeting various therapeutic areas. The hydrochloride salt form was developed to improve the compound's handling characteristics, storage stability, and solubility properties compared to the free base form.

Patent literature from the 1980s and 1990s documents significant advances in the synthetic methodology for preparing this compound, with particular emphasis on developing more efficient and environmentally sustainable routes. These developments coincided with growing industrial demand for heterocyclic intermediates in pharmaceutical manufacturing. The evolution of synthetic methods progressed from traditional thermal processes to more sophisticated approaches utilizing modern catalytic systems and protecting group strategies.

Modern synthetic chemistry has refined the preparation of this compound through various innovative methodologies. Contemporary approaches often employ milder reaction conditions and demonstrate improved atom economy compared to historical methods. The development timeline reflects the broader advancement of heterocyclic chemistry, where systematic structure-activity relationship studies have identified optimal substitution patterns for specific applications.

Position in Heterocyclic Chemistry

This compound occupies a strategic position within the broader landscape of heterocyclic chemistry, specifically within the pyridine subfamily of six-membered nitrogen-containing aromatic compounds. The compound exemplifies the principle of systematic substitution pattern optimization, where the specific positioning of functional groups on the pyridine ring determines both reactivity and biological activity. The 2-position chloromethyl group provides an activated electrophilic center for nucleophilic substitution reactions, while the 5-position methyl group influences the electronic properties of the aromatic system.

The structural classification places this compound within the broader category of halogenated pyridines, which represent one of the most important classes of heterocyclic building blocks in modern synthetic chemistry. The presence of both electron-withdrawing and electron-donating substituents creates a unique electronic environment that can be exploited for selective chemical transformations. This positioning within heterocyclic chemistry makes the compound particularly valuable for medicinal chemists seeking to modulate the properties of lead compounds.

From a mechanistic perspective, the compound's position in heterocyclic chemistry reflects the importance of regioselective substitution patterns in determining reactivity outcomes. The 2-chloromethyl substituent benefits from the activating effect of the adjacent nitrogen atom, while the 5-methyl group provides steric and electronic modulation without interfering with the primary reactive site. This arrangement exemplifies optimal functional group positioning for synthetic utility.

The compound's relationship to other members of the chloromethylpyridine family demonstrates the significance of positional isomerism in heterocyclic chemistry. Comparative studies with 3-(Chloromethyl)-5-methylpyridine and 4-(Chloromethyl)-5-methylpyridine analogs reveal distinct reactivity profiles and biological activities, underscoring the importance of precise structural control in heterocyclic design. These relationships highlight fundamental principles of heterocyclic chemistry where subtle structural modifications can lead to profound changes in chemical and biological properties.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its exceptional versatility as a synthetic intermediate, particularly in the construction of complex molecular architectures. The compound serves as a key building block for accessing diverse chemical scaffolds through well-established transformation chemistry. The chloromethyl functionality acts as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of various nucleophiles including amines, thiols, and oxygen-containing groups.

In medicinal chemistry applications, this compound demonstrates particular importance as an intermediate in the synthesis of pharmaceutical agents targeting various therapeutic areas. Research has identified its utility in the preparation of compounds with potential anti-hepatitis activity, where the pyridine ring system serves as a crucial pharmacophore. The strategic positioning of functional groups allows for systematic structure-activity relationship optimization, enabling medicinal chemists to fine-tune biological properties through targeted modifications.

The compound's role in medicinal chemistry extends to its function as a precursor for pyridine-containing ligands used in metal coordination complexes with therapeutic potential. These applications leverage the inherent metal-binding properties of the pyridine nitrogen while utilizing the chloromethyl group for additional functionalization. Such versatility makes the compound valuable for developing both small molecule therapeutics and metal-based drug candidates.

Advanced synthetic applications demonstrate the compound's utility in accessing complex heterocyclic systems through cascade reaction sequences. Modern synthetic strategies employ this intermediate in multi-step sequences that construct sophisticated molecular frameworks with high efficiency. The ability to serve as both an electrophilic and nucleophilic partner in different reaction contexts exemplifies the compound's synthetic versatility in contemporary organic synthesis.

Overview of Current Research Applications

Current research applications of this compound span multiple areas of chemical science, with particular emphasis on pharmaceutical intermediate synthesis and advanced material development. Contemporary studies focus on optimizing synthetic routes to improve efficiency and reduce environmental impact, with several research groups reporting novel catalytic approaches for the compound's preparation. These investigations often employ green chemistry principles to minimize waste generation and enhance atom economy in the synthetic process.

Pharmaceutical research applications demonstrate the compound's ongoing importance in drug discovery programs, particularly for developing small molecule therapeutics targeting various disease pathways. Recent studies have explored its utility as an intermediate in the synthesis of kinase inhibitors, where the pyridine ring system serves as a crucial recognition element for protein binding. The strategic incorporation of this intermediate allows medicinal chemists to access diverse chemical space while maintaining favorable pharmacokinetic properties.

Materials science research has identified novel applications for derivatives of this compound in the development of functional polymers and coordination compounds. These applications leverage the compound's ability to serve as a bifunctional monomer, where the chloromethyl group enables polymerization while the pyridine nitrogen provides coordination sites for metal incorporation. Such research directions represent emerging applications beyond traditional pharmaceutical chemistry.

Advanced synthetic methodology research continues to explore new transformation chemistry involving this compound, with particular focus on developing highly selective catalytic processes. Contemporary investigations include studies on transition metal-catalyzed cross-coupling reactions, where the compound serves as an electrophilic partner for constructing carbon-carbon and carbon-heteroatom bonds. These methodological advances expand the synthetic utility of the compound and enable access to previously challenging molecular targets.

Propriétés

IUPAC Name |

2-(chloromethyl)-5-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXWQLSFICBOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632777 | |

| Record name | 2-(Chloromethyl)-5-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71670-70-7 | |

| Record name | 2-(Chloromethyl)-5-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Electrophilic Chlorination

A method involving electrophilic reagents such as phosgene has been reported for similar pyridine derivatives:

- Reagents : Phosgene in toluene

- Temperature : 50°C

- Duration : 5–6 hours

- Yield : Up to 97%.

This approach may be adapted for the synthesis of This compound , particularly for industrial-scale applications due to its high efficiency.

Comparison of Methods

| Method | Reagents | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|

| Thionyl Chloride | $$ SOCl_2 $$ | Reflux | 0.5 h | 91.3% | Short reaction time |

| Phosphorus Oxychloride | $$ POCl3 $$, $$ PCl5 $$ | Reflux | 7 h | 96% | High yield but longer duration |

| Phosgene | Phosgene in toluene | 50°C | 5–6 h | Up to 97% | Industrial-scale potential |

Analyse Des Réactions Chimiques

Types of Reactions

2-(Chloromethyl)-5-methylpyridine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of solvents like ethanol or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and various substituted pyridines.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include reduced pyridine derivatives.

Applications De Recherche Scientifique

2-(Chloromethyl)-5-methylpyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the preparation of ligands for coordination chemistry.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It is used in the development of drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-5-methylpyridine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. This interaction can result in the inhibition of specific enzymes or the modification of cellular pathways, leading to its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Isomers and Positional Variants

Key Observations :

- Substituent Position Effects :

- The 5-methyl group in the target compound reduces steric hindrance compared to 6-methyl isomers, favoring nucleophilic substitutions at the 2-position .

- Replacing methyl with methoxy (e.g., 5-(Chloromethyl)-2-methoxypyridine HCl) introduces electron-donating effects, altering reactivity in aromatic electrophilic substitutions .

- Chlorine vs. Chloromethyl :

Reactivity Highlights :

- The target compound’s chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form carbon-nitrogen or carbon-sulfur bonds, critical in drug conjugates .

- In contrast, 2-chloro-5-(chloromethyl)pyridine is more reactive toward elimination reactions due to adjacent chlorine atoms, forming intermediates for heterocyclic systems .

Table 3: Hazard Profiles

Notes :

- The hydrochloride salt form of the target compound reduces volatility but increases hygroscopicity, necessitating dry storage conditions .

Activité Biologique

2-(Chloromethyl)-5-methylpyridine hydrochloride (CMMPH) is a chemical compound characterized by its chloromethyl and methyl substituents on the pyridine ring. With a molecular formula of C₇H₉Cl₂N and a molecular weight of approximately 178.06 g/mol, it has garnered attention in various fields, particularly in organic synthesis and potential biological applications. This article delves into the biological activity of CMMPH, highlighting its mechanisms, applications, and relevant research findings.

The compound is primarily known in its hydrochloride form, which enhances its solubility in water. The chloromethyl group is particularly reactive, allowing CMMPH to participate in nucleophilic substitution reactions, making it a versatile building block in synthetic organic chemistry.

While specific mechanisms of action for CMMPH in biological systems are not extensively documented, the chloromethyl group can act as an alkylating agent. This property allows it to form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially inhibiting enzyme activity and disrupting cellular processes.

Biological Applications

CMMPH has been utilized in various scientific studies and applications:

- Enzyme Mechanism Studies : It serves as a probe in biochemical assays to investigate enzyme mechanisms.

- MRI Contrast Agent Development : The compound is used in synthesizing Gd3+ diethylenetriaminepentaacetic acid bisamide complex for MRI applications.

- Organic Synthesis : It acts as a reagent in base-catalyzed alkylation reactions, contributing to the synthesis of more complex molecules.

Case Studies

- Enzyme Inhibition : In studies involving pyridine derivatives, similar compounds have shown significant inhibition of various kinases. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.55 µM to 1.7 µM against cancer cell lines such as HeLa and HCT-116 . While specific data for CMMPH is limited, the structural similarities suggest potential for similar biological activity.

- Toxicological Profile : CMMPH has been noted for its irritant properties; it can cause skin irritation and serious eye damage upon exposure . This necessitates careful handling and further investigation into its safety profile.

Comparative Analysis with Related Compounds

To better understand CMMPH's biological activity, a comparison with structurally related compounds can provide insights into its potential effects.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Chloromethyl)-5-methylpyridine | Chloromethyl at C2, Methyl at C5 | Enzyme probe, MRI agent |

| 2-Chloro-5-chloromethylpyridine | Chloromethyl at C2 and C5 | Potential herbicide |

| 5-Methylpyridin-2-ylmethylamine | Methyl at C5, Amino group | Antimicrobial properties |

This table illustrates the diversity within pyridine derivatives and their varied biological activities based on structural modifications.

Q & A

Q. What is the role of 2-(Chloromethyl)-5-methylpyridine hydrochloride in pharmaceutical synthesis?

This compound is primarily used as a key intermediate in synthesizing proton pump inhibitors (PPIs) such as omeprazole and esomeprazole. Its chloromethyl group enables nucleophilic substitution reactions, facilitating the formation of sulfoxide moieties critical to PPI activity . Methodologically, its reactivity can be optimized by controlling reaction parameters like temperature (e.g., 0–5°C for stability) and solvent polarity (e.g., dichloromethane) to minimize side reactions .

Q. What synthetic routes are available for preparing this compound?

A common method involves chlorination of 3-methylpyridine-N-oxide using phthalyl chloride as the chlorinating agent. The reaction proceeds in dichloromethane with triethylamine as a base, yielding 84% 2-chloro-5-methylpyridine and 16% 2-chloro-3-methylpyridine as a byproduct. Subsequent hydrochlorination with HCl gas in ethanol produces the hydrochloride salt . Alternative routes include condensation of n-propionaldehyde and methyl acrylate, though yields are less well-documented .

Q. How should this compound be stored and handled to ensure stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with strong oxidizers (e.g., peroxides), as decomposition generates hazardous gases like carbon oxides and hydrogen chloride . Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks, as prolonged exposure may cause respiratory or dermal irritation .

Q. What analytical techniques are used to characterize this compound?

- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns (e.g., chloromethyl at C2, methyl at C5) and IR for functional group analysis (C-Cl stretch ~550 cm⁻¹).

- Elemental analysis : Verify Cl content (~28.3% in hydrochloride form).

- Chromatography : HPLC with UV detection (λ = 254 nm) to monitor purity (>98%) and identify impurities like 2-chloro-3-methylpyridine .

Advanced Research Questions

Q. How can reaction engineering minimize byproducts like 2-chloro-3-methylpyridine?

Byproduct formation during chlorination is influenced by steric and electronic factors. Optimizing the molar ratio of phthalyl chloride to 3-methylpyridine-N-oxide (1.2:1) and using a slow addition rate (0.5 mL/min) can enhance regioselectivity for the C2 position. Computational modeling (DFT) of transition states may further clarify selectivity trends .

Q. What advanced methods detect trace impurities in this compound?

- GC-MS : Identifies volatile impurities (e.g., residual triethylamine or dichloromethane) with detection limits <0.1%.

- LC-QTOF : Resolves non-volatile impurities (e.g., 5-benzyltetrahydrothieno[3,2-c]pyridine derivatives) via high-resolution mass accuracy .

- ICP-MS : Quantifies heavy metals (e.g., Pb, As) to ensure compliance with pharmacopeial limits (<20 μg/g) .

Q. How can mechanistic studies elucidate chlorination regioselectivity?

Isotopic labeling (e.g., deuterated 3-methylpyridine-N-oxide) combined with kinetic isotope effect (KIE) studies can track reaction pathways. Additionally, in-situ FTIR monitoring reveals intermediate formation, such as the N-oxide’s coordination with phthalyl chloride prior to Cl⁻ abstraction .

Q. What are the environmental and safety considerations for large-scale synthesis?

- Waste management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.

- Decomposition : Thermal degradation above 150°C releases toxic gases (e.g., NOₓ); use scrubbers for effluent treatment .

- Regulatory compliance : Classified as a Class 8 corrosive (UN 3261); ensure IATA/DOT-compliant packaging for transport .

Q. How do structural modifications impact its reactivity in drug synthesis?

Replacing the chloromethyl group with bromomethyl enhances electrophilicity but reduces stability. Conversely, substituting the 5-methyl group with electron-withdrawing groups (e.g., -CF₃) alters reaction kinetics in sulfoxide formation, as shown in comparative DFT studies .

Q. How can discrepancies in reported synthetic yields be resolved?

Variations arise from differences in reagent purity, solvent drying, and workup protocols. Reproducibility requires strict adherence to documented conditions (e.g., anhydrous triethylamine, <5 ppm H₂O in dichloromethane) and validation via interlaboratory studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.